5-Cyclopropoxy-N-methyl-2-nitroaniline
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Overview
Description
5-Cyclopropoxy-N-methyl-2-nitroaniline is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol It is characterized by the presence of a cyclopropoxy group, a nitro group, and a methyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of N-methyl aniline to form N-methyl-2-nitroaniline, which is then reacted with cyclopropyl bromide under basic conditions to introduce the cyclopropoxy group .
Industrial Production Methods
Industrial production of 5-Cyclopropoxy-N-methyl-2-nitroaniline may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 5-Cyclopropoxy-N-methyl-2-aminoaniline.
Oxidation: 5-Cyclopropoxy-N-methyl-2-nitrobenzaldehyde or 5-Cyclopropoxy-N-methyl-2-nitrobenzoic acid.
Substitution: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
5-Cyclopropoxy-N-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-nitroaniline: Lacks the cyclopropoxy group, making it less stable and less bioavailable.
5-Cyclopropoxy-2-nitroaniline: Lacks the methyl group, which may affect its reactivity and biological activity.
N-methyl-2,5-dinitroaniline: Contains an additional nitro group, which may enhance its reactivity but also increase its toxicity.
Uniqueness
5-Cyclopropoxy-N-methyl-2-nitroaniline is unique due to the presence of both the cyclopropoxy and methyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-2-nitroaniline |
InChI |
InChI=1S/C10H12N2O3/c1-11-9-6-8(15-7-2-3-7)4-5-10(9)12(13)14/h4-7,11H,2-3H2,1H3 |
InChI Key |
IQOCAMZBOIHMOR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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